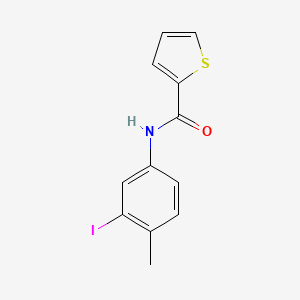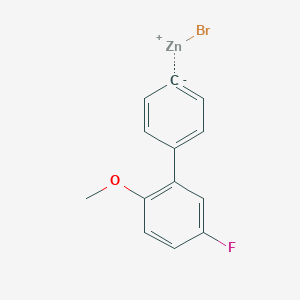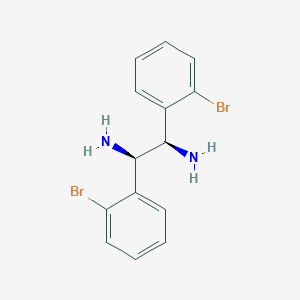
(1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine is a chiral diamine compound with two bromophenyl groups attached to an ethane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine typically involves the reaction of 2-bromobenzaldehyde with a chiral diamine precursor under specific conditions. One common method involves the use of a chiral catalyst to induce the desired stereochemistry. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of iodinated derivatives or other substituted products.
科学的研究の応用
(1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. In asymmetric synthesis, the compound acts as a chiral ligand, coordinating with metal catalysts to induce stereoselectivity in the reaction. The bromophenyl groups provide steric hindrance, which helps in achieving the desired chiral outcome.
類似化合物との比較
Similar Compounds
Uniqueness
(1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine is unique due to its specific chiral configuration and the presence of two bromophenyl groups. This configuration provides distinct steric and electronic properties, making it valuable in asymmetric synthesis and other specialized applications.
特性
分子式 |
C14H14Br2N2 |
|---|---|
分子量 |
370.08 g/mol |
IUPAC名 |
(1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14Br2N2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-14H,17-18H2/t13-,14-/m1/s1 |
InChIキー |
LSFATDHBTHDVOG-ZIAGYGMSSA-N |
異性体SMILES |
C1=CC=C(C(=C1)[C@H]([C@@H](C2=CC=CC=C2Br)N)N)Br |
正規SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2Br)N)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


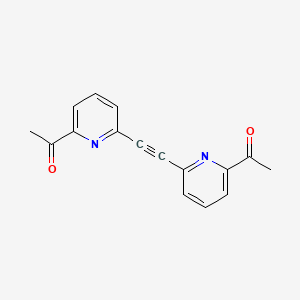
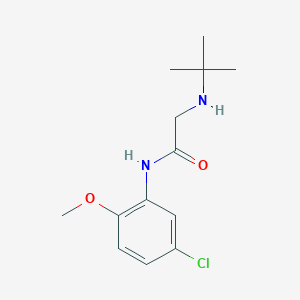

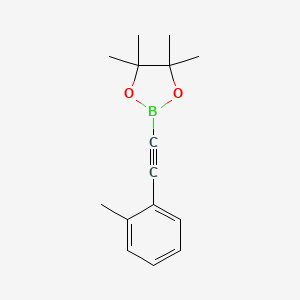
![(3R,3aR,6aS)-3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one](/img/structure/B14892309.png)
![3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B14892313.png)
![2-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14892318.png)
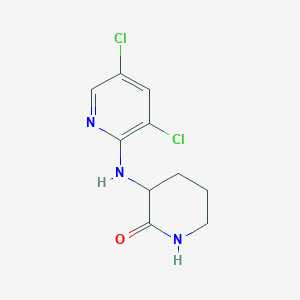

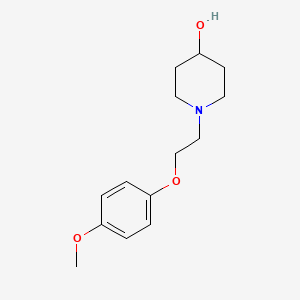
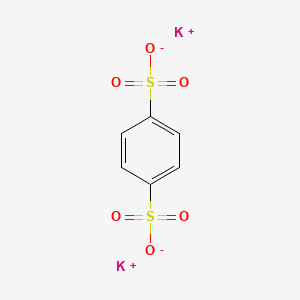
![2-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14892347.png)
